4-Methyl-2-(piperidin-4-yl)hexan-1-amine
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Overview
Description
4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine typically involves the functionalization of unsaturated intermediates through one-pot reactions . Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are often catalyzed by nanocatalysts based on cobalt, ruthenium, or nickel .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, focuses on cost-effective and scalable methods. Continuous-flow synthesis is one such method that allows for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(piperidin-4-yl)hexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Methyl-2-(piperidin-4-yl)hexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . Additionally, these compounds are utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
4-Methyl-2-(piperidin-4-yl)hexan-1-amine can be compared with other piperidine derivatives, such as 4-methylpiperidine and 4-pipecoline . These compounds share similar structural features but differ in their pharmacological activities and applications . The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h10-12,14H,3-9,13H2,1-2H3 |
InChI Key |
RRRJIYJXHPPGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1CCNCC1 |
Origin of Product |
United States |
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